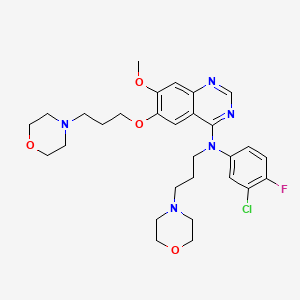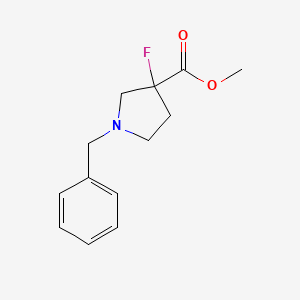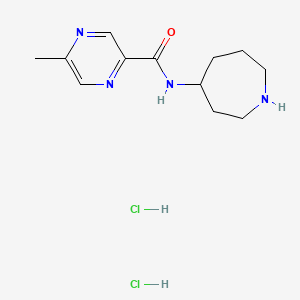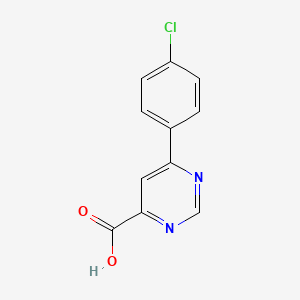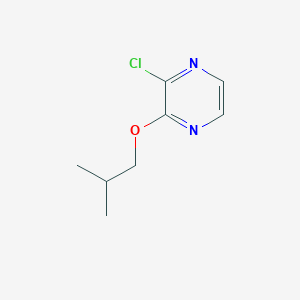
2-Chloro-3-(2-methylpropoxy)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(2-methylpropoxy)pyrazine” is a chemical compound that belongs to the pyrazine family . It is a colorless liquid with a molecular formula of C8H12ClN2O. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 . The molecular weight of this compound is 186.64 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 186.64 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
DNA Binding and Antimicrobial Properties
Pyrazine derivatives, such as 2-Chloro-3-(2-methylpropoxy)pyrazine, have been explored for their biological activities, including their interaction with DNA and antimicrobial properties. A study focusing on chlorohydrazinopyrazine, a similar compound, demonstrated its high affinity for DNA and lack of toxicity towards human dermal keratinocytes, suggesting potential clinical applications in the field of biomedicine and pharmaceutics (Mech-Warda et al., 2022).
Optoelectronic Materials
Pyrazine compounds are integral in the development of organic optoelectronic materials. Research on pyrazine-based compounds, including derivatives of this compound, has led to efficient methods for synthesizing pyrazine derivatives with promising optical and thermal properties for use in optoelectronics (Meti et al., 2017).
Photophysical Properties in Fluorophores
Pyrazine derivatives are used to develop fluorophores with potential applications in bioimaging and sensing. A study on pyrazine fluorophores highlighted their emission properties and solvatochromism, indicating their use in intramolecular charge transfer applications (Hoffert et al., 2017).
Synthesis and Anticancer Activity
The synthesis of pyrazine derivatives, including structures similar to this compound, has been explored for their potential anticancer activity. Certain compounds have shown remarkable cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2019).
Antibacterial Activity
Pyrazine derivatives are being investigated for their antibacterial activity. Studies on new pyrazine and pyridine derivatives have shown promising results in combating bacterial strains, suggesting a role in developing new antibiotics and antimicrobial agents (Foks et al., 2005).
Corrosion Inhibition
Research into pyrazine derivatives has also extended to their application in corrosion inhibition. Pyrazine compounds, including those similar to this compound, have been theoretically evaluated for their performance as corrosion inhibitors, indicating their potential in material science and engineering (Obot & Gasem, 2014).
Safety and Hazards
The safety information for “2-Chloro-3-(2-methylpropoxy)pyrazine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
2-chloro-3-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNYADKHHNVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
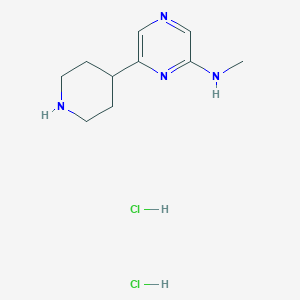
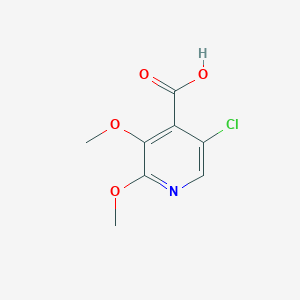
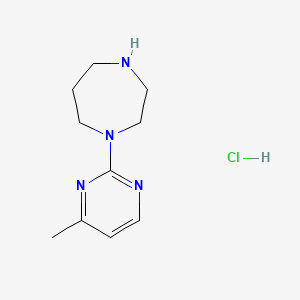
![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1427754.png)
![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)
